Vanillin-13C

Descripción

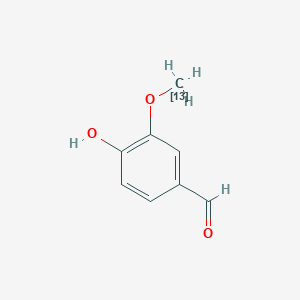

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-3-(113C)methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOOGOJBHIARFG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481345 | |

| Record name | 4-Hydroxy-3-(methoxy-13C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86884-84-6 | |

| Record name | 4-Hydroxy-3-(methoxy-13C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86884-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Vanillin-13C?

An In-depth Technical Guide to the Physicochemical Properties of Vanillin-13C

Introduction

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary chemical component of the extract of the vanilla bean and a globally significant flavoring agent.[1][2] Its isotopically labeled form, this compound, is a crucial tool in various scientific disciplines, particularly in analytical chemistry, metabolic research, and food authentication.[2][3] By incorporating the stable, heavier isotope of carbon, ¹³C, at specific or all carbon positions, researchers can trace, quantify, and characterize vanillin and its metabolic products with high precision.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It details its physical and spectral characteristics, outlines key experimental protocols for its use, and illustrates its application in metabolic pathways and analytical workflows. Stable heavy isotopes are often incorporated into drug molecules as tracers for quantification during drug development.[2] this compound serves as an invaluable internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are largely similar to those of its unlabeled counterpart, with the primary difference being its molecular weight, which varies based on the number and position of the ¹³C atoms. The physical state of vanillin at room temperature is a white to slightly yellowish crystalline solid, often in a powdered or needle-like crystalline form.[5][6]

Table 1: General Physicochemical Properties of Vanillin and its ¹³C Isotopologues

| Property | Unlabeled Vanillin | Vanillin-(methoxy-¹³C) | Vanillin-(ring-¹³C₆) |

| Molecular Formula | C₈H₈O₃ | ¹³CC₇H₈O₃[7] | ¹³C₆C₂H₈O₃[8] |

| Molecular Weight | 152.15 g/mol [6] | 153.14 g/mol [7][9][10] | 158.10 g/mol [11] |

| Appearance | White to pale yellow crystalline powder[12] | Not specified, assumed similar to unlabeled | Not specified, assumed similar to unlabeled |

| Melting Point | 81-83 °C[6][12][13] | Not specified, assumed similar to unlabeled | Not specified, assumed similar to unlabeled |

| Boiling Point | 285 °C[6][14] | Not specified, assumed similar to unlabeled | Not specified, assumed similar to unlabeled |

| Flash Point | 147 °C[14] | 159.8 - 160.8 °C[7] | Not specified, assumed similar to unlabeled |

| Density | 1.056 g/cm³[5] | Not specified, assumed similar to unlabeled | Not specified, assumed similar to unlabeled |

| pKa | 7.40[14] | Not specified, assumed similar to unlabeled | Not specified, assumed similar to unlabeled |

Table 2: Solubility Profile of Vanillin

| Solvent | Solubility |

| Water | 10 g/L (25 °C)[12]; Soluble in 100 parts water[15] |

| Ethanol (95%) | Soluble (1 part in 2)[15] |

| Glycerin | Soluble (1 part in 20)[15] |

| Chloroform | Freely soluble[6] |

| Ether | Freely soluble[6] |

| Methanol | Soluble[15] |

| Acetone | Soluble[15] |

| Oils | Soluble[15] |

| Alkali Hydroxide Solutions | Soluble[15] |

| Hexane | Poorly soluble[5] |

Spectroscopic Properties

The primary analytical value of this compound lies in its distinct spectroscopic signature, particularly in NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR (qNMR) is a powerful technique for determining the site-specific ¹³C/¹²C isotope ratios within a vanillin molecule at natural abundance, which helps in authenticating its origin (natural vs. synthetic).[16][17] The chemical shifts in the ¹³C NMR spectrum are key identifiers for each carbon atom in the vanillin structure.

Table 3: ¹³C NMR Chemical Shifts for Vanillin (Note: Chemical shifts can vary slightly based on the solvent and instrument frequency.)

| Carbon Atom | Chemical Shift (ppm) in Acetone-d₆[16] | Chemical Shift (ppm) in CDCl₃[18] |

| C7 (Aldehyde) | 191.3 | ~191 |

| C4 (C-OH) | 152.5 | ~151.7 |

| C3 (C-OCH₃) | 148.5 | ~147.1 |

| C1 (Quaternary) | 131.0 | ~129.9 |

| C6 (CH) | 128.0 | ~127.6 |

| C2 (CH) | 115.3 | ~114.5 |

| C5 (CH) | 110.0 | ~108.7 |

| C8 (Methoxy) | 56.4 | ~56.0 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is used as an internal standard for accurate quantification. The mass-to-charge ratio (m/z) of the labeled compound is distinct from the unlabeled analog, allowing for precise measurement via isotope dilution methods.

Table 4: Key Mass Spectrometry Ions for Vanillin Quantification

| Compound | Method | Ionization Mode | Precursor Ion (m/z) | Product/Quantifier Ion(s) (m/z) | Reference |

| Vanillin | GC/MS | EI | - | 150.9, 108.9, 122.8 | [4] |

| [¹³C₆]-Vanillin | GC/MS | EI | - | 157.0, 115.0, 158.0 | [4] |

| Vanillin | LC-MS/MS | ESI (+) | 153.1 | 93.1 | [4] |

| Vanillin-¹³C | LC-MS/MS | ESI (+) | 159.0 | 99.0 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in research.

Quantitative ¹³C NMR (qNMR) for Isotope Ratio Analysis

This protocol is used to determine site-specific carbon isotope ratios for vanillin authentication.[3][19]

-

Sample Preparation: Dissolve a precisely weighed amount of the vanillin sample in a deuterated solvent (e.g., acetone-d₆). Add an internal standard (e.g., CH₃¹³CO₂Na) and a relaxation agent (e.g., Cr(acac)₃) to ensure uniform relaxation times for all carbon nuclei and to shorten the required experimental time.[20]

-

NMR Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16] Key acquisition parameters must be optimized for quantification, including a long relaxation delay (e.g., 5x the longest T₁) and the use of inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[21]

-

Data Processing: Process the acquired spectra using appropriate software. Carefully integrate the signals corresponding to each carbon atom.

-

Isotope Ratio Calculation: The site-specific ¹³C/¹²C ratio is calculated based on the relative intensities of the central ¹³C peak and its ¹³C-¹³C satellite peaks, scaled using the bulk δ¹³C value obtained from Isotope Ratio Mass Spectrometry (IRMS).[22][23]

Stable Isotope Dilution GC-MS for Quantification

This method uses this compound as an internal standard for the accurate quantification of vanillin in a complex matrix, such as fragrant oils.[4]

-

Sample Preparation: Spike a known amount of the sample with a known amount of Vanillin-¹³C₆ solution (the internal standard).

-

Extraction: Use an appropriate extraction method to isolate the analyte and internal standard. Headspace Solid-Phase Microextraction (HS-SPME) is effective for volatile compounds like vanillin in oil matrices.[4]

-

GC-MS Analysis:

-

Gas Chromatography: Separate the components of the extract on a suitable GC column (e.g., DB-WAX).

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect the specific quantifier and qualifier ions for both unlabeled vanillin and the Vanillin-¹³C₆ internal standard (see Table 4).[4]

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of vanillin in the unknown sample from this curve.[4]

Visualizations: Pathways and Workflows

Graphviz diagrams are provided to illustrate the logical and experimental contexts in which this compound is utilized.

Vanillin Biosynthesis Pathway

This compound can be used as a tracer to study the flux and dynamics of vanillin biosynthesis. The pathway often starts from L-phenylalanine and can proceed through either the ferulate or benzoate (B1203000) pathway.[1]

Caption: Simplified overview of major biosynthetic pathways leading to Vanillin.

Vanillin Metabolism

The metabolism of vanillin in vivo primarily involves oxidation to vanillic acid or reduction to vanillyl alcohol.[24] Labeled vanillin can trace these metabolic fates.

Caption: Primary metabolic pathways of Vanillin in biological systems.

Analytical Workflow using this compound

This diagram shows the logical steps for quantitative analysis using this compound as an internal standard.

Caption: Workflow for Isotope Dilution Mass Spectrometry using Vanillin-¹³C.

References

- 1. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 香草醛-甲氧基-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | C8H8O3 | CID 71309238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | TRC-V097502-100MG | LGC Standards [lgcstandards.com]

- 10. Vanillin (methoxy-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1200-0.1 [isotope.com]

- 11. Vanillin (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1515-0.1 [isotope.com]

- 12. Vanillin | 121-33-5 [chemicalbook.com]

- 13. バニリン融点標準品 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 14. manavchem.com [manavchem.com]

- 15. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.utah.edu [chemistry.utah.edu]

- 19. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Vanillin-13C

Introduction

This compound is the isotopically labeled form of vanillin (B372448), a widely used flavoring agent and a crucial starting material in the synthesis of various pharmaceutical compounds.[1] The incorporation of a stable, heavy isotope of carbon (¹³C) into the vanillin molecule creates a non-radioactive tracer. This labeled compound is invaluable in drug metabolism, pharmacokinetic (PK), and pharmacodynamic (PD) studies.[2] Its identical chemical and physical properties to the unlabeled analyte, with a specific mass shift, allow for its differentiation by mass spectrometry (MS). This makes it an ideal internal standard in LC-MS/MS assays for highly accurate and precise quantification in complex biological matrices like plasma, urine, and tissue homogenates.[2] This guide provides a comprehensive overview of the synthesis and purification methods for this compound, complete with experimental protocols and data.

Synthesis of Vanillin-¹³C

The synthesis of Vanillin-¹³C typically involves the introduction of a ¹³C-labeled functional group onto a precursor molecule. A common strategy is the labeling of the aldehyde carbonyl carbon. While various synthetic routes exist, a general and illustrative pathway starting from a suitable precursor is outlined below.

Illustrative Synthetic Pathway: Carbonyl Carbon Labeling

A plausible synthetic route involves the use of a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), to introduce the labeled carbon, which is then converted to the aldehyde group. This is a modification of a classic aldehyde synthesis.

Caption: Illustrative workflow for the synthesis of Vanillin-¹³C.

Purification of Vanillin-¹³C

Purification is a critical step to ensure the final product is free of impurities, unreacted starting materials, and by-products, which is essential for its use in sensitive analytical applications. Several methods are employed for the purification of vanillin, which are directly applicable to its ¹³C-labeled counterpart.

Experimental Protocols for Purification

1. Recrystallization

Recrystallization is a common and effective technique for purifying solid compounds. For vanillin, water is a suitable solvent.[3][4][5]

-

Protocol:

-

Weigh approximately 2 grams of crude Vanillin-¹³C into a 125 mL or 250 mL Erlenmeyer flask.[3]

-

Heat the solution to its boiling point while stirring continuously until all the vanillin dissolves.[3][5]

-

Remove the flask from the heat and allow it to cool slowly to room temperature. To facilitate crystallization, you can place the flask in an ice bath for about 5 minutes, stirring occasionally.[3][5]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[3][5]

-

Wash the crystals with a small amount (e.g., 5 mL) of ice-cold deionized water.[3][5]

-

Dry the purified crystals. This can be done by air-drying on a watch glass or in a desiccator.[5]

-

2. Column Chromatography

Column chromatography is used to separate vanillin from other components based on their differential adsorption to a stationary phase.

-

Protocol:

-

Prepare a slurry of silica (B1680970) gel in a suitable non-polar solvent (e.g., a hexane/ethyl acetate (B1210297) mixture).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude Vanillin-¹³C in a minimum amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of hexane/ethyl acetate.[2]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing pure vanillin.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Vanillin-¹³C.[2]

-

3. High-Performance Liquid Chromatography (HPLC)

For very high purity requirements, preparative HPLC can be used. This method offers excellent separation of vanillin from closely related impurities.[6]

-

General Procedure:

-

Dissolve the crude or partially purified Vanillin-¹³C in the mobile phase.

-

Inject the solution into a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Elute with an appropriate mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

-

Detect the compound using a UV detector at the appropriate wavelength.

-

Collect the peak corresponding to Vanillin-¹³C.

-

Remove the solvent from the collected fraction to yield the highly purified product.

-

Purification Workflow Diagram

Caption: A general workflow for the purification of Vanillin-¹³C.

Analysis and Characterization

The identity, purity, and isotopic enrichment of the synthesized Vanillin-¹³C must be confirmed using appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural characterization of organic molecules.[1] Both ¹H and ¹³C NMR are used. For Vanillin-¹³C, ¹³C NMR is particularly crucial as it directly confirms the position of the ¹³C label and allows for the determination of isotopic enrichment.[7][8]

-

Sample Preparation for NMR:

-

Data Interpretation:

-

The ¹H NMR spectrum is used to confirm the overall chemical structure.

-

The ¹³C NMR spectrum will show an enhanced signal at the chemical shift corresponding to the labeled carbon position. The integration of this peak relative to the others (at natural abundance) can be used to calculate the isotopic enrichment.[7][8]

-

| Table 1: ¹H and ¹³C NMR Spectral Data for Vanillin | ||

| Assignment | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |

| Aldehyde (-CHO) | 9.82 | 191.1 |

| Aromatic (H-2) | 7.42 | 108.9 |

| Aromatic (H-6) | 7.42 | 127.6 |

| Aromatic (H-5) | 7.05 | 114.8 |

| Methoxy (-OCH₃) | 3.96 | 56.0 |

| Hydroxyl (-OH) | 6.39 | - |

| Aromatic (C-1) | - | 130.0 |

| Aromatic (C-3) | - | 147.9 |

| Aromatic (C-4) | - | 151.7 |

| Data compiled from multiple sources.[1][12] Chemical shifts can vary slightly depending on the solvent used. |

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique used to measure the ratio of stable isotopes (e.g., ¹³C/¹²C).[13][14] It is the preferred method for determining the bulk carbon isotope ratio (δ¹³C value) and is used to authenticate the origin of vanillin (natural vs. synthetic).[13][15] For synthesized Vanillin-¹³C, IRMS would show a significant enrichment in ¹³C compared to natural abundance standards.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of Vanillin-¹³C.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of vanillin.

| Table 2: Synthesis and Purification Data | |

| Parameter | Typical Value |

| Synthesis Yield | ~70% (for similar syntheses)[16] |

| Recrystallization Recovery | 77.18%[17] |

| Purity after Recrystallization | >98% (typically) |

| Melting Point of Pure Vanillin | 81-83 °C[16] |

| Table 3: Isotopic Composition (δ¹³C) of Vanillin from Various Sources | |

| Source | δ¹³C Range (‰) |

| Natural (from Vanilla beans, a CAM plant) | -22.2 to -14.6[13] |

| Synthetic (from petroleum precursors like guaiacol) | -36.2 to -24.9[13][15] |

| Synthetic (from lignin) | -28.7 to -26.5[14] |

| Biosynthetic (from C4 plants like corn/sugarcane) | -12.5 (from glucose)[18] |

| The δ¹³C value is a measure of the ratio of ¹³C to ¹²C compared to a standard. Synthesized Vanillin-¹³C will have a significantly positive δ¹³C value, far outside these natural abundance ranges. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. murov.info [murov.info]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. Vanillin Recrystallization - 1131 Words | Cram [cram.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Commercially Available Vanillin-¹³C Standards for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Vanillin-¹³C standards. This document details the types of labeled vanillin (B372448), their specifications, and provides experimental protocols for their use in analytical applications, primarily as internal standards for quantitative analysis and in isotopic authentication studies.

Introduction to Vanillin-¹³C Standards

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent and a key analytical marker in the food and beverage industry. Isotope-labeled vanillin, particularly with Carbon-13 (¹³C), serves as an invaluable tool in analytical chemistry.[1] These standards are crucial for achieving high accuracy and precision in quantitative analyses by techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] The use of a stable isotope-labeled internal standard, like Vanillin-¹³C, allows for the correction of sample loss during preparation and instrumental analysis, a technique known as stable isotope dilution analysis (SIDA).

Commercially Available Vanillin-¹³C Standards

Several suppliers offer a range of Vanillin-¹³C standards with different labeling positions and isotopic enrichments. The choice of standard will depend on the specific application and the analytical technique employed. Below is a summary of commercially available standards.

Table 1: Quantitative Data for Commercially Available Vanillin-¹³C Standards

| Product Name | Label Position | Isotopic Purity | Chemical Purity | Supplier Examples |

| Vanillin-(methoxy-¹³C) | Methoxy (B1213986) Carbon | 99 atom % ¹³C | ≥98% | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Vanillin-(carbonyl-¹³C) | Carbonyl Carbon | 95%[2] | 98%[2] | Eurisotop |

| Vanillin-¹³C₆ | Benzene Ring | Not specified | Not specified | MedchemExpress |

Experimental Protocols

The following sections provide detailed methodologies for the application of Vanillin-¹³C standards in common analytical techniques.

Use of Vanillin-¹³C as an Internal Standard in GC-MS for Quantitative Analysis

This protocol describes the use of Vanillin-¹³C₆ as an internal standard for the quantification of vanillin in fragrant vegetable oils using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[3]

3.1.1. Materials and Reagents

-

Vanillin standard

-

Vanillin-¹³C₆ (internal standard)

-

Odourless de-oiled corn oil (ODO) for stock solution preparation

-

Sample matrix (e.g., sesame oil)

3.1.2. Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of a mixed standard (e.g., 1.00 × 10⁶ µg kg⁻¹) containing unlabeled vanillin by dissolving 10.0 mg of vanillin in 10 g of ODO. Prepare the Vanillin-¹³C₆ internal standard stock solution using the same procedure. Store stock solutions at 4°C.[3]

-

Calibration Curve: Construct calibration curves by plotting the peak area ratios of the target compound to the internal standard against a series of gradient concentrations. Prepare the standards for the calibration curves by progressive dilution of the stock solution, while maintaining a fixed concentration of the internal standard (e.g., 500 μg kg⁻¹).[3]

-

Sample Spiking: For analysis of oil samples, spike a known amount of the sample with the Vanillin-¹³C₆ internal standard.

3.1.3. HS-SPME-GC/MS Analysis

-

HS-SPME Parameters:

-

GC-MS Parameters:

-

GC System: Equipped with a 30 m × 0.25 mm i.d. HP-5-MS capillary column with a 0.25 µm film thickness.[3]

-

Carrier Gas: Helium at a flow rate of 1 mL min⁻¹.[3]

-

Oven Temperature Program: Hold at 110 °C for 0.5 min, ramp to 130 °C at 5 °C min⁻¹, then to 170 °C at 2 °C min⁻¹ and hold for 1 min, then to 180 °C at 10 °C min⁻¹, and finally to 280 °C at 30 °C min⁻¹, with a post-run at 290 °C for 1 min.[3]

-

MS Detection: Monitor ions with m/z values of 150.9, 108.9, and 122.8 for vanillin and m/z values of 157.0, 115.0, and 158.0 for Vanillin-¹³C₆.[3]

-

Isotopic Analysis of Vanillin using GC-IRMS

This protocol outlines the procedure for determining the carbon isotope ratio (δ¹³C) of vanillin using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), a common technique for authenticating the origin of vanillin.

3.2.1. Sample Preparation for δ¹³C Analysis of the Methoxy Group

-

Add 0.25 mL of 57% aqueous hydriodic acid to 2.5 mg of the vanillin sample in a crimp-top glass vial.[4][5]

-

Seal the vial with a PTFE-lined butyl rubber septum and incubate for 30 minutes at 130 °C to convert the methoxy group to iodomethane (B122720) (CH₃I).[4][5]

3.2.2. GC-IRMS System Parameters

-

GC System: A Thermo Scientific TRACE GC coupled to a GC IsoLink II IRMS system.

-

Carrier Gas: Helium.

3.2.3. Data Analysis

The δ¹³C values are measured relative to the Vienna Pee Dee Belemnite (VPDB) standard.[4][5]

Quantitative ¹³C NMR (qNMR) for Isotopic Analysis

This protocol describes the preparation of vanillin samples for quantitative ¹³C NMR analysis to determine site-specific carbon isotope ratios.

3.3.1. Sample Preparation

-

Weigh approximately 250 mg of the vanillin sample into a glass vial.[4][5]

-

Add 400 µL of acetone-d₆ and 100 µL of a 0.1 M Cr(Acac)₃ solution (as a relaxation agent).[4][5]

-

Thoroughly mix the resulting solution and filter it into a 5 mm NMR tube.[4][5]

3.3.2. NMR Spectrometer Parameters

-

Spectrometer: Bruker Avance III 400 MHz spectrometer equipped with a 5 mm Broad Band Observe (BBO) probe.[4][5]

-

Decoupling: Inverse gated adiabatic decoupling for ¹H.[4][5]

-

Acquisition Parameters:

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the use of Vanillin-¹³C standards.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VANILLIN | Eurisotop [eurisotop.com]

- 3. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Abundance of ¹³C in Vanillin for Source Authentication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of the stable isotope Carbon-13 (¹³C) in vanillin (B372448), a critical parameter for determining its origin. Differentiating between natural vanillin extracted from vanilla beans and its synthetic or biosynthetic counterparts is crucial for quality control, regulatory compliance, and ensuring the authenticity of food, pharmaceutical, and cosmetic products. This document outlines the isotopic signatures of vanillin from various sources, details the experimental protocols for their determination, and presents a logical workflow for source verification.

¹³C Abundance in Vanillin: A Comparative Overview

The ¹³C/¹²C ratio, expressed as δ¹³C in parts per thousand (‰), varies significantly in vanillin depending on its source. This variation is primarily due to the different photosynthetic pathways of the precursor plants and the kinetic isotope effects during synthetic or biosynthetic processes. Vanillin from the Vanilla orchid, a Crassulacean acid metabolism (CAM) plant, exhibits a distinct δ¹³C value compared to vanillin synthesized from precursors derived from C3 or C4 plants, or from petrochemical sources.[1][2][3]

The following table summarizes the typical δ¹³C ranges for vanillin from different origins, providing a clear basis for comparison.

| Vanillin Source Category | Precursor/Origin | Typical δ¹³C Range (‰) |

| Natural Vanillin | Vanilla planifolia, Vanilla tahitensis, Vanilla pompona (CAM plants) | -14.6 to -22.2[1][4] |

| Vanilla planifolia | -19.1 to -20.5[2][3] | |

| Vanilla tahitensis | Approximately -16.5[2][3] | |

| Biosynthetic Vanillin | Ferulic Acid (from rice, corn, wheat) | -29.0 to -38.0[1][5] |

| Turmeric | -28.7 to -29.3[5] | |

| Sugar Cane, Corn, Wheat | -12.5 to -37.8[1] | |

| Synthetic Vanillin | Guaiacol (petrochemical) | -27.4 to -36.2[5] |

| Lignin (wood) | -26.7 to -29.5[5] |

Note: These values are indicative and can be influenced by geographical origin, specific plant species, and production processes.[1][4]

Experimental Protocols for ¹³C Analysis

The determination of ¹³C abundance in vanillin is primarily achieved through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the reference technique for determining the bulk δ¹³C value of a sample with high precision.[4] The method involves the complete combustion of the vanillin sample into carbon dioxide (CO₂), followed by the mass spectrometric analysis of the resulting gas to measure the ¹³C/¹²C ratio.

Detailed Methodology:

-

Sample Preparation: A small amount of pure vanillin (typically 0.1-1 mg) is weighed into a tin capsule.[6][7] For complex matrices like food products, a prior extraction and purification of vanillin using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) is necessary to avoid isotopic fractionation and interference from other components.[8][9]

-

Combustion: The encapsulated sample is introduced into a combustion reactor of an elemental analyzer (EA) at a high temperature (typically >1000 °C) in the presence of an oxidant (e.g., tungsten oxide/copper oxide). This process quantitatively converts the organic carbon in the vanillin to CO₂ gas.

-

Gas Purification and Separation: The resulting gas mixture is passed through a series of traps and a gas chromatography (GC) column to remove other combustion products (e.g., water, nitrogen oxides) and separate the CO₂.

-

Isotope Ratio Measurement: The purified CO₂ is then introduced into the ion source of the mass spectrometer. The ions ¹²CO₂ (mass 44), ¹³CO₂ (mass 45), and sometimes ¹²C¹⁶O¹⁸O (mass 46) are simultaneously measured by dedicated Faraday cup detectors.

-

Data Analysis: The δ¹³C value is calculated relative to an international standard, Vienna Pee Dee Belemnite (VPDB), using the following equation:

δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000

where R is the ¹³C/¹²C ratio.

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

While IRMS provides a bulk isotopic signature, SNIF-NMR offers a more detailed "isotopic fingerprint" by measuring the ¹³C abundance at each specific carbon position within the vanillin molecule.[10] This site-specific information can be crucial for detecting sophisticated adulteration, where synthetic vanillin might be manipulated to mimic the bulk δ¹³C value of natural vanillin.[1][11]

Detailed Methodology:

-

Sample Preparation: A larger amount of pure vanillin (typically 50-250 mg) is required for ¹³C SNIF-NMR.[5][12] The sample is dissolved in a deuterated solvent (e.g., acetone-d₆) in a 10 mm NMR tube.[4] A relaxation reagent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), is added to shorten the ¹³C spin-lattice relaxation times (T₁), allowing for faster data acquisition.[4] An internal standard may also be used.[4]

-

NMR Data Acquisition: Quantitative ¹³C NMR spectra are acquired on a high-field NMR spectrometer. To ensure accurate quantification, a pulse sequence with inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).[7] A long relaxation delay (typically 5-7 times the longest T₁) is employed to allow for full magnetization recovery between scans, ensuring the signal intensities are directly proportional to the concentration of the ¹³C isotopes at each carbon position.

-

Spectral Analysis: The well-resolved ¹³C NMR spectrum of vanillin shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The integral of each signal is carefully measured.

-

Calculation of Site-Specific Isotope Ratios: The site-specific ¹³C/¹²C ratio for each carbon position is determined from the signal intensities in the ¹³C NMR spectrum in conjunction with the bulk δ¹³C value obtained from IRMS.[10] This allows for a detailed isotopic profile of the molecule.

Logical Workflow for Vanillin Source Authentication

The following diagram illustrates a systematic workflow for determining the authenticity of a vanillin sample based on its ¹³C isotopic signature.

This workflow begins with a bulk δ¹³C analysis using IRMS as a primary screening method. If the result falls outside the established range for natural vanillin, the sample is likely synthetic or biosynthetic. If the value is within the natural range, a more detailed site-specific analysis using SNIF-NMR is recommended to rule out sophisticated adulteration. The resulting isotopic profile is then compared against a database of authentic samples to confirm its origin.

References

- 1. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Authentic Aroma and Compound-Specific Isotope Ratios (δ13C, δ2H) Profiles of Vanilla Pods (V. planifolia and V. tahitensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Site-specific carbon isotope measurements of vanillin reference materials by nuclear magnetic resonance spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. imprint-analytics.at [imprint-analytics.at]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of Vanillin-13C: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Vanillin-13C. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and standardized experimental protocols for the characterization of this isotopically labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here is based on analyses in deuterated chloroform (B151607) (CDCl₃) and acetone-d₆. The numbering of atoms for spectral assignment is as follows:

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for Vanillin in CDCl₃ (500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.83 | s | 1H | H-7 (Aldehyde) |

| 7.44 | dd, J=8.2, 1.9 Hz | 1H | H-6 |

| 7.42 | d, J=1.9 Hz | 1H | H-2 |

| 7.04 | d, J=8.2 Hz | 1H | H-5 |

| 6.13 | s | 1H | OH |

| 3.97 | s | 3H | OCH₃ |

Reference: University of Utah, Department of Chemistry[1]

Table 2: ¹³C NMR Spectroscopic Data for Vanillin in CDCl₃ (125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 191.1 | C-7 (Aldehyde) |

| 151.8 | C-4 |

| 147.2 | C-3 |

| 130.0 | C-1 |

| 127.5 | C-6 |

| 114.4 | C-5 |

| 108.8 | C-2 |

| 56.1 | OCH₃ |

Note: In a this compound sample, one of these signals will exhibit splitting due to ¹³C-¹³C coupling if adjacent to another ¹³C, or will be significantly enhanced in intensity if it is the site of enrichment.[1]

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[2]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]

-

For quantitative ¹³C NMR, the addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) is recommended to ensure accurate signal integration.

-

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR: Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon atom. Ensure a sufficient relaxation delay to allow for full magnetization recovery, especially for quaternary carbons and the carbonyl carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of nuclei.

-

Visualization: NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry of this compound is crucial for confirming its molecular weight and investigating its fragmentation patterns. For a singly ¹³C-labeled vanillin, the molecular weight will be 153.15 g/mol .

Data Presentation

Table 3: Electron Ionization (EI) Mass Spectrometry Data for Vanillin

| m/z | Relative Intensity | Assignment |

| 153 | Variable | [M+H]⁺ (for Vanillin-¹³C) |

| 152 | High | [M]⁺ (for unlabeled Vanillin) |

| 151 | High | [M-H]⁺ |

| 137 | High | [M-CH₃]⁺ |

| 124 | Moderate | [M-CO]⁺ |

| 109 | Moderate | [M-CH₃-CO]⁺ |

| 81 | High | [C₆H₅O]⁺ |

Note: The molecular ion peak for this compound will be at m/z 153. The relative intensities of fragment ions can vary depending on the instrument and experimental conditions.[3][4]

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining an EI mass spectrum of this compound is as follows:

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

Visualization: Mass Spectrometry Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The positions of the vibrational bands are not expected to shift significantly due to the ¹³C labeling.

Data Presentation

Table 4: Key IR Absorption Bands for Vanillin

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3200-3400 | Broad, Strong | O-H stretch (phenolic) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aldehyde & methoxy) |

| 1665 | Strong | C=O stretch (aldehyde) |

| 1585, 1510 | Strong | C=C stretch (aromatic ring) |

| 1265 | Strong | C-O stretch (aryl ether) |

| 1155 | Strong | C-O stretch (phenolic) |

Reference: ChemRxiv[5]

Experimental Protocol: IR Spectroscopy

A typical protocol for acquiring an IR spectrum of solid this compound is:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization: IR Spectroscopy Experimental Workflow

References

Vanillin-13C: A Technical Guide to Chemical Structure, Isotopic Labeling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vanillin-13C, a stable isotope-labeled form of vanillin (B372448). The document details its chemical structure, the specific positions of isotopic labeling, and its applications in quantitative analysis. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Chemical Structure and Isotopic Labeling

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an organic compound with the chemical formula C₈H₈O₃. Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and an aldehyde group.

Stable isotope-labeled vanillin, specifically this compound, is a valuable tool in analytical chemistry. The ¹³C isotope can be incorporated at various specific positions within the vanillin molecule, leading to different isotopologues. The most common commercially available forms are:

-

Vanillin-(methoxy-¹³C): The carbon atom in the methoxy (-OCH₃) group is replaced with a ¹³C isotope.

-

Vanillin-α-¹³C (aldehyde-¹³C): The carbon atom of the aldehyde (-CHO) group is labeled with ¹³C.

-

Vanillin-(ring-¹³C₆): All six carbon atoms of the benzene ring are replaced with ¹³C isotopes.

The precise location of the isotopic label is crucial for its application, particularly in mass spectrometry-based quantification and NMR studies.

Chemical Structure Diagram

The chemical structure of vanillin with the numbering of carbon atoms is presented below. This numbering is consistent with IUPAC nomenclature and is used to identify the position of the ¹³C label.

Caption: Chemical structure of Vanillin with carbon atom numbering.

Quantitative Data

The following tables summarize key quantitative data for commercially available Vanillin-¹³C isotopologues. This information is critical for accurate experimental design and data interpretation.

| Property | Vanillin-(methoxy-¹³C) | Vanillin-α-¹³C (aldehyde-¹³C) | Vanillin-(ring-¹³C₆) |

| CAS Number | 86884-84-6 | Not specified in results | 201595-58-6 |

| Molecular Formula | ¹³CC₇H₈O₃ | ¹³CC₇H₈O₃ | C₂¹³C₆H₈O₃ |

| Molecular Weight | 153.14 g/mol | 153.14 g/mol | 158.10 g/mol |

| Isotopic Purity | 99 atom % ¹³C | 99 atom % ¹³C | 99% |

| Appearance | Solid | Solid | Not specified |

| Melting Point | 81-83 °C (lit.) | 81-83 °C (lit.) | Not specified |

| Boiling Point | 170 °C/15 mmHg (lit.) | 170 °C/15 mmHg (lit.) | Not specified |

Table 1: Physical and Chemical Properties of Vanillin-¹³C Isotopologues.

| Carbon Position | Chemical Shift (δ) in ppm (in CDCl₃) |

| C7 | 191.1 |

| C4 | 148.5 |

| C3 | 147.2 |

| C1 | 130.3 |

| C5 | 127.6 |

| C6 | 114.5 |

| C2 | 108.7 |

| C8 | 56.1 |

Table 2: ¹³C NMR Chemical Shifts of Vanillin.[1]

Experimental Protocols

Vanillin-¹³C is primarily used as an internal standard in quantitative analytical methods. Below are detailed protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Synthesis of Singly Labeled Vanillin-¹³C

One common synthesis of vanillin starts from 4-hydroxybenzaldehyde. To synthesize Vanillin-α-¹³C, one would need to introduce the aldehyde group using a ¹³C-labeled reagent. Similarly, for Vanillin-(methoxy-¹³C), a ¹³C-labeled methylating agent would be used in the methylation step of a suitable precursor like protocatechuic aldehyde.

A general representation of introducing the labeled methoxy group is as follows:

Caption: General scheme for the synthesis of Vanillin-(methoxy-¹³C).

Quantitative Analysis using Vanillin-¹³C₆ as an Internal Standard by GC-MS

This protocol describes the use of Vanillin-¹³C₆ for the quantification of vanillin in a sample matrix.

3.2.1. Materials and Reagents

-

Vanillin standard (unlabeled)

-

Vanillin-¹³C₆ (internal standard)

-

Organic solvent (e.g., methanol, ethyl acetate)

-

Sample matrix

3.2.2. Sample Preparation

-

Stock Solutions: Prepare stock solutions of both unlabeled vanillin and Vanillin-¹³C₆ in a suitable organic solvent at a concentration of, for example, 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the unlabeled vanillin stock solution into a constant volume of the internal standard stock solution. This creates a range of concentration ratios.

-

Sample Preparation: Extract the vanillin from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction). Add a known amount of the Vanillin-¹³C₆ internal standard to the sample extract before the final volume adjustment.

3.2.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column, such as a DB-5ms or equivalent.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM mode, monitor the following ions:

-

Vanillin (unlabeled): m/z 152 (molecular ion), 151, 137.

-

Vanillin-¹³C₆: m/z 158 (molecular ion), 157, 142.

-

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

3.2.4. Data Analysis

-

Integrate the peak areas of the selected ions for both unlabeled vanillin and Vanillin-¹³C₆.

-

Calculate the response ratio (Area of analyte / Area of internal standard) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration ratio.

-

Calculate the response ratio for the sample and determine the concentration of vanillin in the sample using the calibration curve.

Quantitative ¹³C NMR (qNMR) Analysis

This protocol outlines the use of ¹³C NMR for the site-specific isotope analysis of vanillin.

3.3.1. Sample Preparation [2]

-

Accurately weigh approximately 250 mg of the vanillin sample into a glass vial.

-

Add 400 µL of deuterated acetone (B3395972) (acetone-d₆) and 100 µL of a 0.1 M solution of chromium(III) acetylacetonate (B107027) (Cr(acac)₃) in acetone-d₆. The Cr(acac)₃ acts as a relaxation agent to ensure full relaxation of the ¹³C nuclei between scans.

-

Thoroughly mix the solution until the vanillin is completely dissolved.

-

Filter the solution directly into a 5 mm NMR tube.

3.3.2. ¹³C NMR Acquisition [2]

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard single-pulse ¹³C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (d1): A long delay is crucial for quantitative results. It should be at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule. For vanillin, a delay of 60 seconds or more is recommended.

-

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio for all carbon signals.

-

Temperature: Maintain a constant temperature (e.g., 300 K).

-

3.3.3. Data Processing and Analysis

-

Process the FID with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the area of each carbon signal. The integral of each signal is directly proportional to the number of ¹³C nuclei at that position.

-

For determining the site-specific isotopic enrichment, the relative integrals are compared to a reference standard with a known isotopic abundance.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the use of Vanillin-¹³C in quantitative analysis.

Caption: Workflow for quantitative analysis using Vanillin-¹³C as an internal standard in GC-MS.

Caption: Workflow for quantitative ¹³C NMR analysis of Vanillin.

This guide provides a foundational understanding of Vanillin-¹³C for researchers and professionals. The detailed protocols and data aim to facilitate the accurate and effective use of this valuable analytical tool in various scientific disciplines.

References

Vanillin-13C: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Vanillin-13C. While specific comprehensive safety data for the isotopically labeled this compound is limited, the toxicological and chemical properties are not expected to differ significantly from its unlabeled counterpart, Vanillin. Therefore, this document synthesizes available data for both, clearly indicating when information pertains specifically to the labeled compound. This compound is a stable, non-radioactive isotope-labeled compound used as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]

Chemical and Physical Properties

This compound is a white to slightly yellow crystalline powder with a characteristic vanilla odor.[3] It is sensitive to light and moisture and may slowly oxidize when exposed to moist air.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [6] |

| Molecular Weight | 156.16 g/mol (for this compound,d3) | [6] |

| 158.10 g/mol (for Vanillin (ring-¹³C₆)) | [7] | |

| 152.15 g/mol (for Vanillin) | [3][5] | |

| Melting Point | 80°C (176°F) | [5] |

| Boiling Point | 285°C (545°F) | [5] |

| Density | 1.056 g/cm³ | [4][8] |

| Vapor Pressure | 0.975 mmHg @ 107°C | [4] |

| Water Solubility | 10 g/L | [8] |

| logP (Octanol-Water Partition Coefficient) | 1.23 | |

| Autoignition Temperature | >400 °C / >752 °F | [9] |

Hazard Identification and Classification

Vanillin is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[4] The primary hazards are:

-

Acute Oral Toxicity: Harmful if swallowed.[4][7][11] Ingestion of large amounts may cause gastrointestinal irritation.[5]

-

Aquatic Hazard: Harmful to aquatic life.[7]

-

Skin Contact: Not expected to be a primary skin irritant, though it may cause an allergic skin reaction.[4][12]

-

Inhalation: May cause respiratory tract irritation.[5]

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H402 (Harmful to aquatic life).[8]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper laboratory protocols is essential when handling this compound.

Engineering Controls

-

Utilize process enclosures or local exhaust ventilation to maintain airborne levels below exposure limits.[5]

-

Ensure that eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure.

Caption: PPE selection guide for handling this compound.

General Handling Precautions

-

Keep away from heat, sparks, and open flames.[5]

-

Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[5][9][13]

-

Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4][9]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [5][13] |

| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops. | [5][13] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [5][13] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical advice immediately. | [13][14] |

Spill Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Workflow for cleaning up a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

-

Specific Hazards: Fine dust dispersed in air may ignite.[9] When heated to decomposition, it may emit acrid smoke and irritating fumes.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Toxicological and Ecological Information

Toxicological Data

The following data is for unlabeled Vanillin.

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 1580 mg/kg | [4][5] |

| LD50 | Mouse | Oral | 3925 mg/kg | [5] |

| LD50 | Guinea Pig | Oral | 1400 mg/kg | [5] |

| LD50 | Rabbit | Dermal | >5010 mg/kg | [5] |

| LC50 (96 hr) | Fathead Minnow | Aquatic | 57 - 123 mg/l | [16] |

| EC50 (48 hr) | Daphnia magna | Aquatic | 180 mg/l | [14] |

-

Chronic Effects: Prolonged or repeated ingestion may affect the urinary system, liver, heart, and metabolism.[5] Prolonged or repeated inhalation may affect the brain and blood.[5]

-

Carcinogenicity: Not classified as a carcinogen by IARC.[15]

-

Mutagenicity and Teratogenicity: Not expected to be mutagenic or teratogenic.[4][5]

Ecological Information

-

Vanillin is harmful to aquatic life.[7]

-

It is not expected to bioaccumulate.[16]

-

The product is expected to be readily biodegradable.[16]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5][9] Keep containers tightly closed and protected from light and moisture.[5][13]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[5][14] Do not allow the product to enter drains or waterways.[13]

Logical Relationships: Hazard Assessment

A systematic approach to hazard assessment is critical for ensuring laboratory safety.

Caption: Hazard assessment flowchart for this compound.

This guide is intended to provide comprehensive safety and handling information for this compound for a technical audience. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. thinksrs.com [thinksrs.com]

- 6. This compound,d3 | C8H8O3 | CID 71752918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vanillin (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1515-0.1 [isotope.com]

- 8. Vanillin - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. cot.food.gov.uk [cot.food.gov.uk]

- 11. ingredi.com [ingredi.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. geneseo.edu [geneseo.edu]

- 14. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Vanillin-13C: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and recommended storage conditions for Vanillin-13C, a critical isotopically labeled compound used in a wide range of research and development applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Understanding the stability profile of this compound is paramount for ensuring the accuracy and reliability of experimental results. This guide summarizes key stability data, outlines potential degradation pathways, and provides detailed protocols for stability assessment.

Chemical Stability and Degradation Profile

This compound, like its unlabeled counterpart, is a stable compound when stored under appropriate conditions.[2] However, it is susceptible to degradation when exposed to excessive heat, light, and moisture.[2][3] The incorporation of a 13C isotope has a negligible effect on the chemical stability of the molecule. The kinetic isotope effect (KIE) for reactions involving 13C is small, with reaction rates being only slightly slower (by about 4%) compared to the 12C isotopologue.[2] Therefore, the degradation pathways and stability profile of this compound can be considered analogous to that of unlabeled vanillin (B372448).

Thermal Stability

This compound is a crystalline solid at room temperature and possesses a melting point of approximately 81-83 °C.[4] While stable at ambient temperatures, it can undergo thermal decomposition at elevated temperatures. Studies on unlabeled vanillin have shown that upon heating to 150 °C for 24 hours, a thermal decomposition of 5% occurs, with vanillic acid being a significant degradation product.

Table 1: Thermal Decomposition of Vanillin

| Temperature (°C) | Time (hours) | Decomposition (%) | Primary Degradation Product |

| 150 | 24 | 5 | Vanillic Acid |

Source: Adapted from studies on the thermal stability of vanillin.

In aqueous solutions under subcritical conditions, vanillin has been found to be stable at temperatures up to 250 °C for 60 minutes.

Photosensitivity

This compound is sensitive to light and should be protected from direct exposure.[2][5] Photodegradation can occur, particularly in the presence of photosensitizers. In aqueous solutions, direct photolysis of vanillin is less likely; however, photosensitized degradation can lead to the formation of vanillin dimers.[5][6]

Hygroscopicity and Moisture Sensitivity

This compound is sensitive to moisture and should be stored in a dry environment.[2][3][5] Prolonged exposure to humidity can lead to degradation. The hygroscopic nature of a compound can be described by its moisture sorption isotherm, which relates the equilibrium water content to the surrounding relative humidity at a constant temperature.

Table 2: Water Activity and Moisture Content of Vanillin

| Water Activity (aw) | Moisture Content (% w/w) |

| 0.1 | ~0.1 |

| 0.2 | ~0.2 |

| 0.3 | ~0.3 |

| 0.4 | ~0.4 |

| 0.5 | ~0.5 |

| 0.6 | ~0.6 |

| 0.7 | ~0.8 |

| 0.8 | ~1.2 |

| 0.9 | ~2.0 |

Note: This data represents a typical Type III isotherm, characteristic of crystalline materials like vanillin.

Degradation Pathways

The primary degradation pathways of this compound are expected to mirror those of unlabeled vanillin. The most common degradation reactions are oxidation and dimerization.

-

Oxidation to Vanillic Acid: The aldehyde functional group in vanillin is susceptible to oxidation, forming vanillic acid. This is a common degradation pathway, especially under alkaline conditions and upon exposure to air.[7]

-

Dimerization: Photochemical reactions can lead to the formation of dimers, such as 6,6-dihydroxy-5,5-dimethoxy-[1,1-biphenyl]-3,3-dicarboxaldehyde.[5]

-

Further Degradation: Under more severe conditions, such as high heat, further degradation can occur, leading to the formation of smaller molecules like acetic acid, formic acid, oxalic acid, and methanol.[8]

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

Table 3: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Room temperature (20-25 °C)[1][5] or refrigerated (2-8 °C). For long-term storage in solution, -20 °C (up to 1 year) or -80 °C (up to 2 years) is recommended.[1] | Prevents thermal degradation. |

| Light | Store in the dark, in an amber or opaque container.[2][5] | Prevents photodegradation. |

| Moisture | Store in a tightly sealed container in a dry environment.[2][3][5] Use of a desiccator is advisable. | Prevents hydrolysis and moisture-mediated degradation. |

| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. |

Handling:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Use clean, dry spatulas and glassware.

-

Reseal the container tightly after use.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Stability-Indicating HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should be validated for its ability to separate this compound from its potential degradation products (e.g., vanillic acid) and any process impurities.

Forced Degradation Studies

To confirm the stability-indicating nature of the analytical method, forced degradation studies should be performed on a sample of this compound.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: 105 °C for 48 hours.

-

Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

The resulting samples should be analyzed by the stability-indicating HPLC method to demonstrate that the degradation products are resolved from the parent peak.

Long-Term and Accelerated Stability Study Protocol

Based on ICH guidelines, a stability study for this compound should include the following:

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests to be Performed:

-

Appearance (visual inspection for color change).

-

Purity by stability-indicating HPLC (assay and related substances).

-

Water content (by Karl Fischer titration).

-

Conclusion

This compound is a stable molecule when stored under the recommended conditions of a cool, dry, and dark environment. Its stability profile is comparable to that of unlabeled vanillin. By adhering to the storage and handling guidelines outlined in this document and employing validated stability-indicating analytical methods, researchers can ensure the integrity of their this compound material and the reliability of their experimental data.

References

- 1. gcchemicals.com [gcchemicals.com]

- 2. scribd.com [scribd.com]

- 3. thinksrs.com [thinksrs.com]

- 4. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. finetechitg.com [finetechitg.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Vanillin CAS#: 121-33-5 [m.chemicalbook.com]

- 8. Alkaline-Induced Degradation Pathways of β‑O‑4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+‑Cyclic Polyether Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Isotopic Advantage: A Cost-Benefit Analysis of Vanillin-¹³C in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of scientific research, the pursuit of accuracy, reliability, and depth of understanding is paramount. The choice of reagents and analytical methodologies can significantly impact the quality and interpretability of experimental data. This is particularly true in fields such as metabolomics, drug metabolism and pharmacokinetics (DMPK), and food authenticity, where the ability to trace and quantify specific molecules is fundamental. This technical guide provides a comprehensive cost-benefit analysis of utilizing Vanillin-¹³C, a stable isotope-labeled (SIL) compound, in research compared to its unlabeled counterpart.

Executive Summary

The use of Vanillin-¹³C offers significant analytical advantages that, in many research contexts, outweigh its higher initial procurement cost. As a stable, non-radioactive isotopic tracer and internal standard, Vanillin-¹³C enables researchers to achieve unparalleled accuracy and precision in quantitative analyses, elucidate complex metabolic pathways, and obtain unambiguous results. This guide will demonstrate that the investment in Vanillin-¹³C can lead to more robust and reliable data, ultimately saving time and resources by reducing the need for repeat experiments and troubleshooting ambiguous findings.

Cost-Benefit Analysis

The decision to use Vanillin-¹³C is often a balance between its higher purchase price and the substantial benefits it confers upon the research. Below is a summary of the quantitative data to facilitate this decision-making process.

Table 1: Cost Comparison of Unlabeled Vanillin (B372448) vs. Vanillin-¹³C

| Compound | Grade | Supplier Example(s) | Quantity | Estimated Price (USD) | Price per Gram (USD) |

| Vanillin (Unlabeled) | ReagentPlus®, 99% | Sigma-Aldrich | 100 g | $51.70 | $0.52 |

| Vanillin (Unlabeled) | 99%, pure | Thermo Scientific | 500 g | $87.65 | $0.18 |

| Vanillin (Unlabeled) | 99%, pure | Thermo Scientific | 1 kg | $250.65 | $0.25 |

| Vanillin-¹³C (methoxy-¹³C) | 99% | Fisher Scientific | 0.1 g | $1,049.56 | $10,495.60 |

| Vanillin-¹³C (carbonyl-¹³C) | 95% | Eurisotop | 0.1 g | €814.00 (~$885) | ~$8,850.00 |

| Vanillin-¹³C (ring-¹³C₆) | 99% | Cambridge Isotope Labs | 0.1 g | $1,398.00 | $13,980.00 |

Note: Prices are estimates based on publicly available information as of late 2025 and are subject to change. Bulk and institutional pricing may vary.

Table 2: Benefit Analysis of Using Vanillin-¹³C

| Benefit | Description | Quantitative Impact |

| Enhanced Accuracy & Precision | Serves as an ideal internal standard in isotope dilution mass spectrometry (IDMS), co-eluting with the analyte and correcting for matrix effects, extraction losses, and instrument variability.[1][2] | Reduces coefficient of variation (CV%) significantly in quantitative assays. For example, using a ¹³C-labeled internal standard mixture resulted in an average CV% of 6.36% compared to 11.01% for non-normalized data in a lipidomics study.[3][4] This represents a >40% reduction in variability . |

| Unambiguous Analyte Identification | The known mass shift of the ¹³C label provides a definitive signature for the analyte, eliminating ambiguity in complex matrices. | Predictable fragmentation patterns in MS/MS allow for the development of highly specific and sensitive multiple reaction monitoring (MRM) transitions.[1] |

| Metabolic Flux Analysis | Enables the tracing of the vanillin molecule through metabolic pathways, providing direct evidence of its biotransformation and fate.[5] | Allows for the determination of metabolic flux rates and the elucidation of complex biochemical networks.[6] |

| Absolute Quantification | Isotope dilution is a primary measurement method, allowing for direct traceability to SI units and enabling absolute quantification without the need for an external calibration curve for each batch.[7] | Can improve accuracy by minimizing errors from sample loss during preparation. Studies have shown that isotope dilution methods provide more accurate quantitation than external calibration, with one study showing a significant improvement in accuracy for mycotoxin analysis.[8] |

| Safety in In Vivo Studies | ¹³C is a naturally occurring, non-radioactive stable isotope, making it safe for use in human and animal studies without the risks associated with radioactive isotopes. | Enables repeatable, non-invasive tests like breath tests, which is advantageous for studies involving vulnerable populations.[3] |

Core Applications and Experimental Workflows

The superior analytical properties of Vanillin-¹³C make it an invaluable tool in a variety of research applications.

Quantitative Analysis using Isotope Dilution Mass Spectrometry (IDMS)

The most common application of Vanillin-¹³C is as an internal standard for accurate quantification.

Caption: Workflow for quantitative analysis of vanillin using IDMS with Vanillin-¹³C.

Metabolic Pathway Tracing

Vanillin-¹³C can be used as a tracer to follow its metabolic fate in biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Parallel labeling experiments for pathway elucidation and 13C metabolic flux analysis [ouci.dntb.gov.ua]

- 7. Isotopic dilution | ISC Science [isc-science.com]

- 8. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

Key differences between Vanillin and Vanillin-13C

An In-depth Technical Guide to the Core Differences Between Vanillin (B372448) and Vanillin-¹³C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that is the primary flavor and aroma compound in vanilla.[1][2] Its applications span the food, fragrance, and pharmaceutical industries.[2][3] In scientific research, particularly in analytical chemistry and metabolic studies, a stable isotope-labeled version, Vanillin-¹³C, serves as an invaluable tool. Vanillin-¹³C is not a single entity but refers to a vanillin molecule where one or more of its eight carbon atoms have been substituted with the heavy stable isotope, Carbon-13 (¹³C), instead of the naturally abundant Carbon-12 (¹²C).[4]

This substitution does not alter the fundamental chemical reactivity but imparts a distinct mass signature, which is detectable by mass spectrometric and spectroscopic techniques. This guide provides a technical overview of the core differences between unlabeled vanillin and its ¹³C-labeled isotopologues, focusing on their properties, analytical applications, and the experimental methodologies that leverage these differences.

Core Physicochemical and Spectroscopic Differences

The foundational difference between Vanillin and Vanillin-¹³C is the isotopic composition. While chemically identical, the presence of one or more heavier ¹³C atoms in place of ¹²C atoms leads to a predictable increase in molecular weight. This mass difference is the cornerstone of its utility as an internal standard and tracer.[5]

Data Presentation: Comparative Properties

The quantitative differences in physical and spectroscopic properties are summarized below.

Table 1: Comparison of Physicochemical Properties

| Property | Vanillin | Vanillin-α-¹³C | Vanillin (ring-¹³C₆) |

| Molecular Formula | C₈H₈O₃[1][6][7] | ¹³CC₇H₈O₃ | ¹³C₆C₂H₈O₃[4] |

| Molar Mass ( g/mol ) | 152.15[1][7][8] | 153.14 | 158.10[4] |

| Melting Point (°C) | 80 - 83[6][7] | 81 - 83 | Not specified, but expected to be nearly identical |

| Boiling Point (°C) | 285[2][6] | 170 (at 15 mmHg) | Not specified, but expected to be nearly identical |

| Appearance | White to yellowish crystalline powder[1][3] | Solid | Not specified, but expected to be a solid |

Table 2: Key Spectroscopic Differences and Their Applications